

physicochemical properties of 3-Acetoxy-11-ursen-28,13-olide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Acetoxy-11-ursen-28,13-olide

Cat. No.: B15595152

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An In-depth Technical Guide on the Physicochemical Properties of **3-Acetoxy-11-ursen-28,13-olide**

Introduction

3-Acetoxy-11-ursen-28,13-olide, also known as 11,12-dehydroursolic lactone acetate, is an ursane-type pentacyclic triterpenoid.[1][2] It is a derivative of ursolic acid and has been identified in various plant species, including *Eucalyptus pulverulenta* and *Bursera linanoe*. [3] This compound has garnered interest within the scientific community for its notable biological activities. It exhibits significant inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), a key regulator in metabolic pathways, and displays antiproliferative properties against certain cancer cell lines.[4] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its study, and its biological significance, tailored for researchers in pharmacology and drug development.

Physicochemical Properties

The fundamental physicochemical properties of **3-Acetoxy-11-ursen-28,13-olide** are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |
|--------------------------------|---|-----------|
| Molecular Formula | C ₃₂ H ₄₈ O ₄ | [3][4] |
| Molecular Weight | 496.73 g/mol | [3][4] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥98% | [5] |
| Solubility | Soluble in DMSO (10 mM), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [1][5][6] |
| Storage Conditions | Refrigerate or freeze (2-8°C), protect from air and light. | [5] |
| Exact Mass | 496.35526001 Da | [3] |
| XLogP3 | 7.7 | [3] |
| Topological Polar Surface Area | 52.6 Å ² | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |

Note: For enhanced solubility, warming the vial to 37°C and agitation in an ultrasonic bath is recommended.[6][7] Stock solutions can be stored at -20°C for several months.[7]

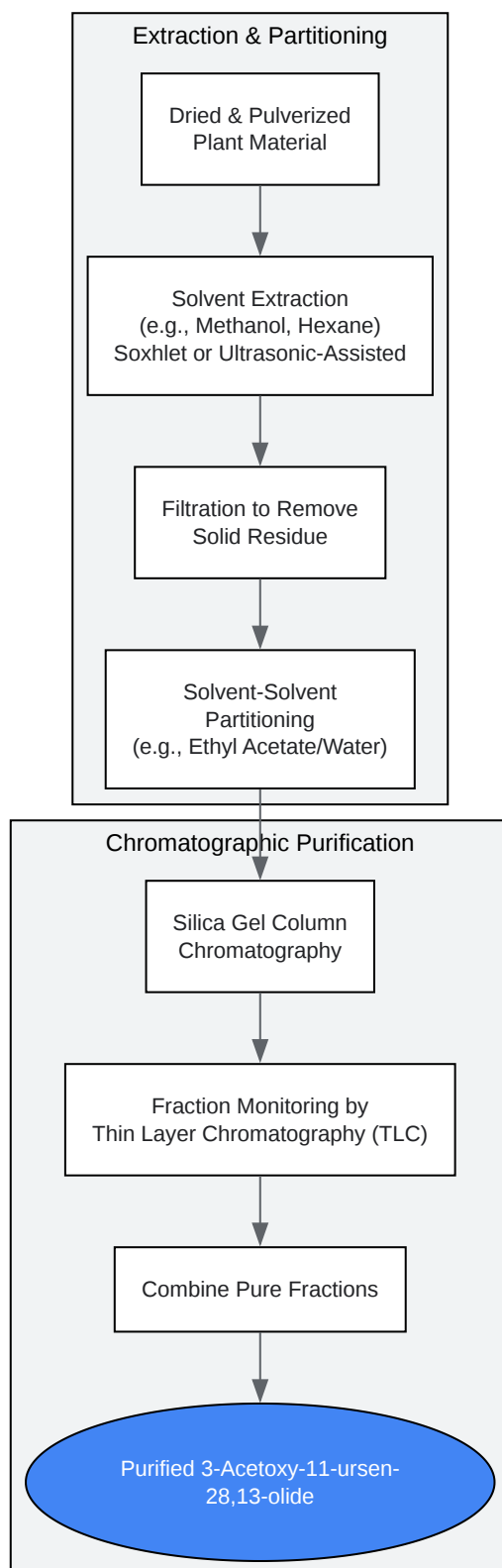
Experimental Protocols

While specific protocols for the synthesis or isolation of **3-Acetoxy-11-ursen-28,13-olide** are proprietary or vary by source, this section outlines generalized, widely accepted methodologies for the isolation and structural characterization of ursane-type triterpenoids from natural sources.

General Isolation and Purification Workflow

The isolation of ursane-type triterpenoids from plant material is a multi-step process involving extraction and chromatographic purification. The efficiency of extraction can be enhanced by

methods such as ultrasonic-assisted extraction.[8]

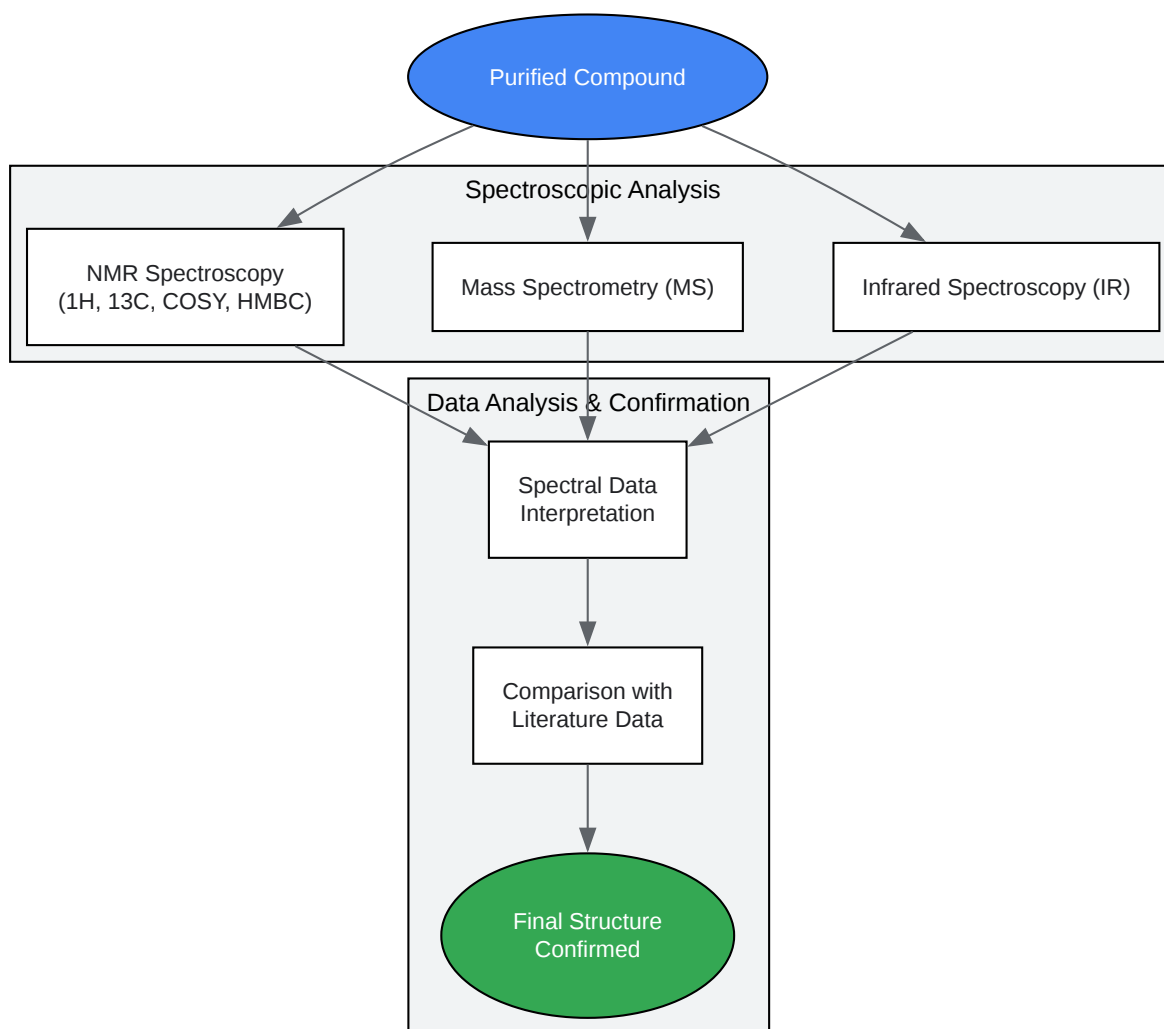


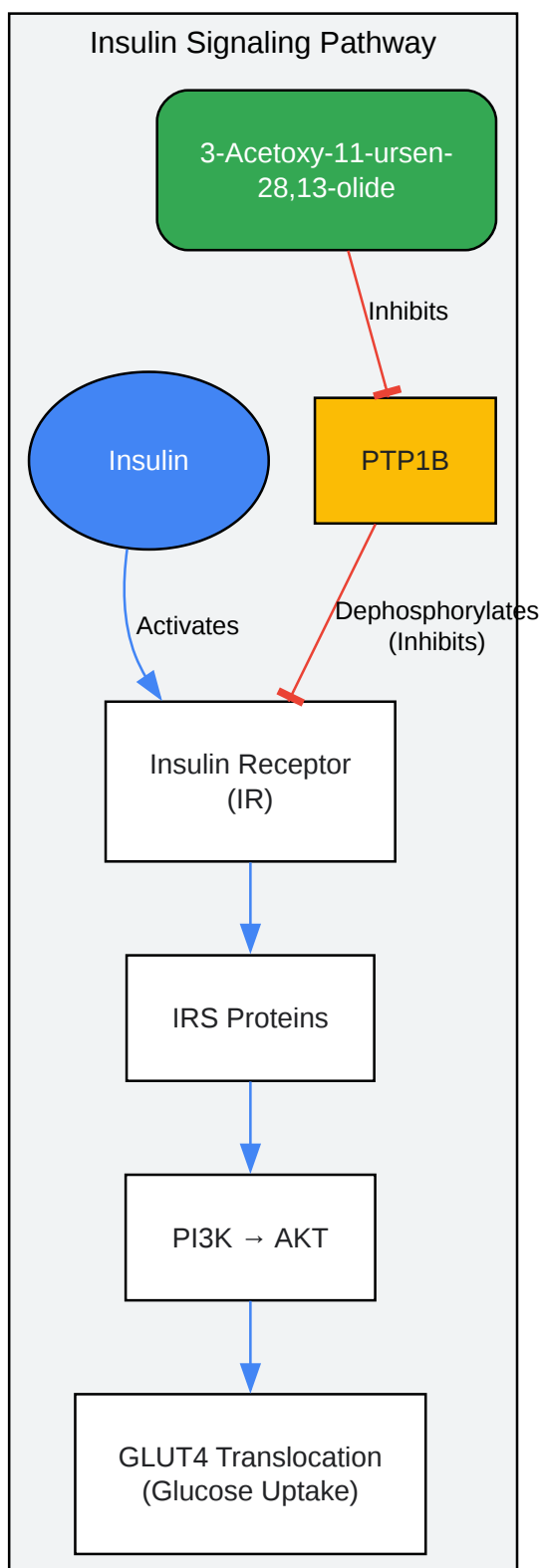
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Fig. 1: Generalized workflow for the isolation and purification of ursane-type triterpenoids.

Structural Elucidation

Following purification, the chemical structure of the isolated compound is determined using a combination of spectroscopic techniques. The identity is confirmed by comparing the resulting spectral data with literature values.^[9]





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- To cite this document: BenchChem. [physicochemical properties of 3-Acetoxy-11-ursen-28,13-olide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15595152#physicochemical-properties-of-3-acetoxy-11-ursen-28-13-olide]

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